

Synthesis of Pyrrolizinone-Based Anticancer Agents: Application Notes and Protocols

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Compound of Interest

Compound Name: 2,3-dihydro-1H-pyrrolizin-1-one

CAS No.: 17266-64-7

Cat. No.: B041037

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Introduction: The Emergence of Pyrrolizinones in Oncology

The pyrrolizinone scaffold, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry as a privileged structure for the development of novel anticancer agents. [1] This class of compounds, encompassing both natural and synthetic derivatives, exhibits a broad spectrum of biological activities, with a notable emphasis on antiproliferative effects against various cancer cell lines.[1][2] The structural rigidity and diverse substitution possibilities of the pyrrolizinone core allow for the fine-tuning of its pharmacological properties, leading to the identification of potent and selective anticancer drug candidates. This guide provides an in-depth overview of the synthesis, biological activity, and mechanism of action of promising pyrrolizinone-based anticancer agents, complete with detailed experimental protocols.

Key Synthetic Strategies: Building the Pyrrolizinone Core

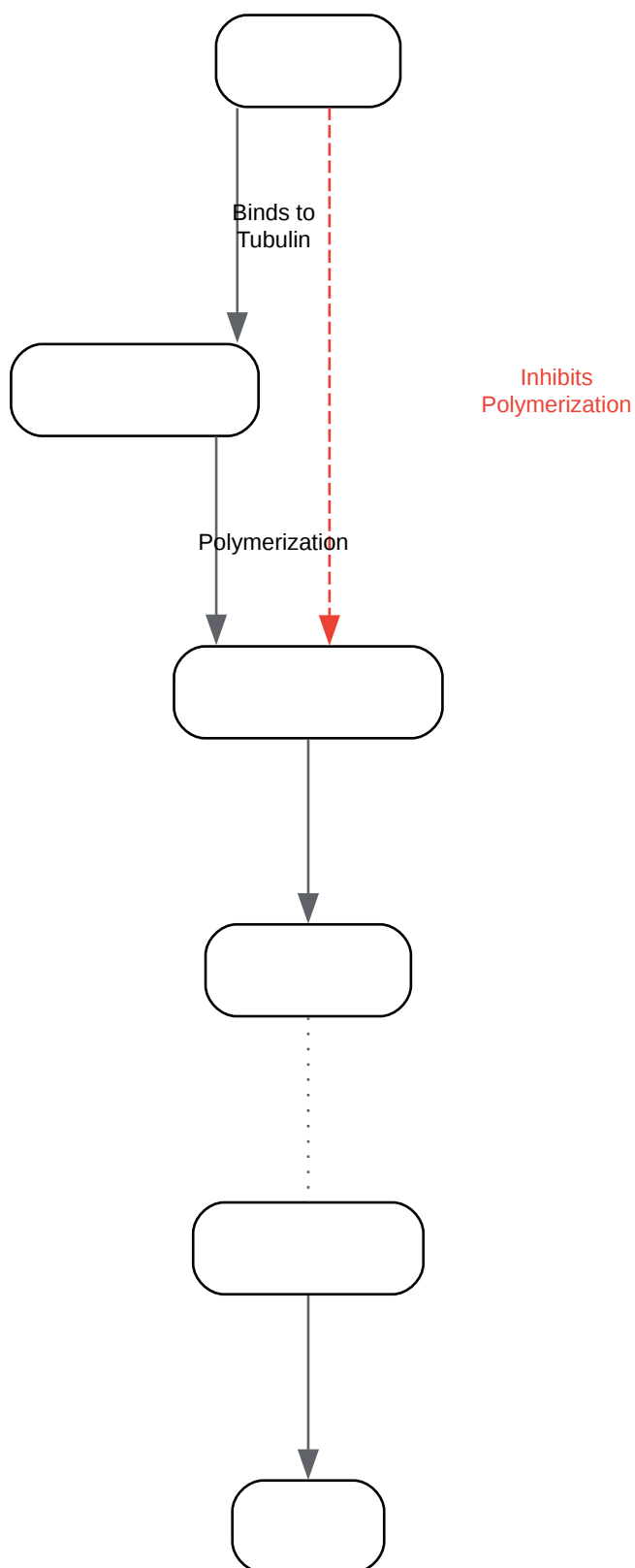
The construction of the pyrrolizinone skeleton is a pivotal step in the synthesis of these anticancer agents. Several synthetic methodologies have been developed, with 1,3-dipolar cycloaddition reactions emerging as a particularly powerful and versatile approach.

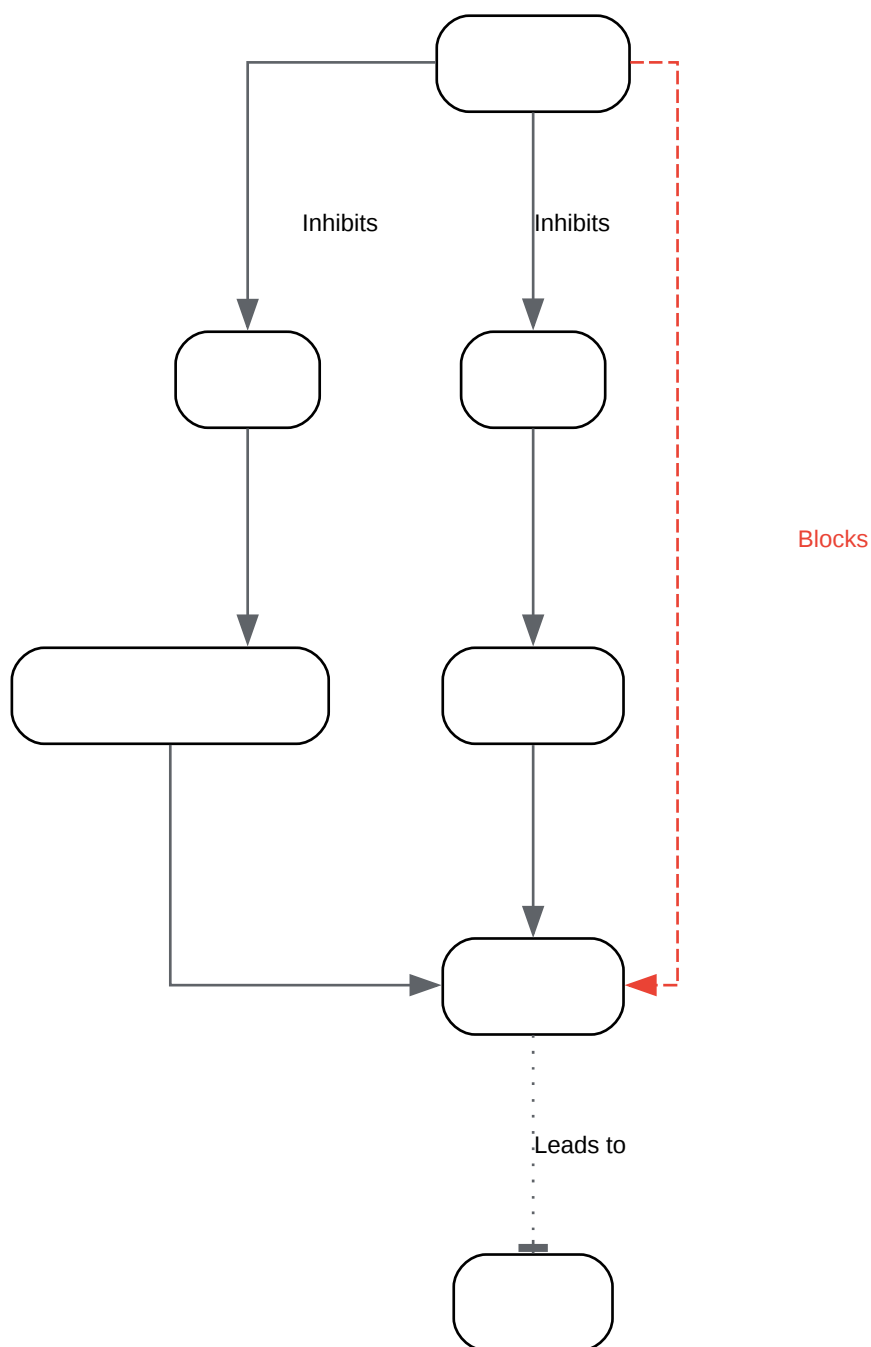
1,3-Dipolar Cycloaddition: A Convergent and Efficient Route

The [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile is a cornerstone in the synthesis of the pyrrolidine ring, which is a key component of the pyrrolizinone system.^{[3][4][5]} This reaction allows for the rapid construction of complex polycyclic systems with high regioselectivity and stereoselectivity.

General Workflow for 1,3-Dipolar Cycloaddition:







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Sources

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- [2. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [3. Synthesis of pyrrolizidine alkaloids via 1,3-dipolar cycloaddition involving cyclic nitrones and unsaturated lactones - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [4. 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro\[indoline-3, 2'-pyrroles\] \[ccspublishing.org.cn\]](https://ccspublishing.org.cn)
- [5. researchgate.net \[researchgate.net\]](https://researchgate.net)
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